molecular formula C7H5F3 B045586 1,2,4-Trifluoro-3-methylbenzene CAS No. 119916-25-5

1,2,4-Trifluoro-3-methylbenzene

Cat. No.: B045586
CAS No.: 119916-25-5
M. Wt: 146.11 g/mol
InChI Key: VLXRWIKZIXEYRM-UHFFFAOYSA-N
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Description

1,2,4-Trifluoro-3-methylbenzene (CAS 2077-46-5) is a fluorinated aromatic compound characterized by three fluorine atoms at the 1, 2, and 4 positions and a methyl group at the 3 position of the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The fluorine atoms enhance electronegativity and metabolic stability, while the methyl group contributes to lipophilicity and influences regioselectivity in reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trifluoro-3-methylbenzene can be synthesized through several methods. One common method involves the diazotization of 3,4-difluoroaniline followed by a reaction with fluoboric acid to form fluoboric acid diazonium salt. This salt is then subjected to high-temperature cracking to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned method. The process is optimized for cost efficiency, high yield, and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product .

Chemical Reactions Analysis

1,2,4-Trifluoro-3-methylbenzene undergoes various chemical reactions, including:

1. Substitution Reactions:

    Halogenation: The compound can undergo halogenation reactions where the fluorine atoms can be replaced by other halogens under specific conditions.

    Nitration: It can be nitrated using concentrated nitric acid and sulfuric acid to form nitro derivatives.

2. Oxidation Reactions:

    Oxidation: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

    Nitration: Concentrated nitric acid and sulfuric acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

    Halogenation: Halogenated derivatives of this compound.

    Nitration: Nitro derivatives.

    Oxidation: Carboxylic acids

Scientific Research Applications

Pharmaceutical Applications

1,2,4-Trifluoro-3-methylbenzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the biological activity of drug candidates. Notable examples include:

  • Antibiotics : It is used in the synthesis of fluoroquinolone antibiotics like lomefloxacin and norfloxacin, which are known for their broad-spectrum antibacterial activity .
  • Anticancer Agents : The compound is also explored for its potential in synthesizing anticancer drugs due to the enhanced potency conferred by the fluorinated moiety.

Agrochemical Applications

In agrochemistry, this compound is utilized as a precursor for developing herbicides and fungicides. Its derivatives have been shown to exhibit significant efficacy against various agricultural pests and diseases. For instance:

  • Fungicides : Compounds derived from this compound have demonstrated effective control over fungal pathogens affecting crops .

Materials Science

The compound plays a crucial role in materials science, particularly in the development of new materials with unique electronic properties. Its applications include:

  • Liquid Crystal Displays (LCDs) : As a building block for liquid crystal compounds, this compound contributes to the design of advanced LCD technologies.
  • Conductive Polymers : The compound's redox properties are being investigated for use in conductive polymers and organic electronics.

Analytical Chemistry

In analytical chemistry, this compound serves as a precursor for complex reactions. It has been utilized in:

  • Synthesis of Derivatives : The compound can be transformed into various derivatives that are useful in synthetic organic chemistry.
  • Chromatography : Its derivatives are employed as standards or reagents in chromatographic techniques for analyzing complex mixtures .

Energy Storage

The introduction of fluorinated compounds like this compound as additives in lithium-ion batteries has shown promise in enhancing performance and safety:

  • Electrolyte Additives : The compound's high thermal stability and film-forming properties make it an attractive candidate for improving electrolyte formulations in batteries.

Case Study 1: Synthesis of Fluorinated Antibiotics

A study highlighted the synthesis of various fluoroquinolone antibiotics using this compound as an intermediate. The reaction conditions were optimized to achieve high yields and purity of the final products. The presence of the trifluoromethyl group was found to significantly enhance antibacterial activity compared to non-fluorinated analogs .

Case Study 2: Development of Liquid Crystals

Research into liquid crystal materials has demonstrated that incorporating this compound can lead to improved thermal stability and electro-optical properties. These advancements have implications for the design of next-generation display technologies.

Mechanism of Action

The mechanism of action of 1,2,4-trifluoro-3-methylbenzene is primarily based on its chemical reactivity. The presence of fluorine atoms significantly influences its electronic properties, making it a valuable compound in various chemical reactions. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, making it an important moiety in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluorobenzene Derivatives

1,2,3-Trifluorobenzene (CAS not specified)

  • Structural Difference : Lacks the methyl group at position 3.
  • Impact: Reduced lipophilicity compared to 1,2,4-Trifluoro-3-methylbenzene, leading to lower solubility in organic solvents.

1,2,5-Trifluoro-3-nitrobenzene (CAS 2105-61-5)

  • Structural Difference : Nitro group at position 3 instead of methyl.
  • Impact : The nitro group is a strong electron-withdrawing substituent, which deactivates the aromatic ring and directs further substitutions to specific positions. This contrasts with the methyl group, which is electron-donating and may activate the ring for certain reactions .
Compound CAS Number Substituents Similarity Score Key Properties/Applications
This compound 2077-46-5 3-CH₃, 1,2,4-F N/A High lipophilicity, agrochemical intermediates
1,2,5-Trifluoro-3-nitrobenzene 2105-61-5 3-NO₂, 1,2,5-F 0.96 Electrophilic deactivation, explosive precursors
1,2,3-Trifluorobenzene Not specified 1,2,3-F N/A Lower boiling point, solvent applications

Methyl-Substituted Analogues

1,2,4-Trimethylbenzene (1,2,4-TMB; CAS 95-63-6)

  • Structural Difference : Methyl groups replace fluorine atoms at positions 1, 2, and 4.
  • Impact : The absence of fluorine reduces electronegativity and metabolic stability. 1,2,4-TMB is more volatile (boiling point ~176°C) and less polar, making it a common solvent. However, it is less resistant to oxidative degradation compared to fluorinated analogs .

2,3,6-Trichlorotoluene (CAS 2077-46-5)

  • Structural Difference : Chlorine atoms replace fluorine at positions 1, 2, and 4.
  • Impact : Chlorine’s larger atomic size increases steric hindrance and reduces bond strength compared to fluorine. This compound may exhibit higher environmental persistence but lower reactivity in nucleophilic substitutions .

Halogenated Derivatives with Mixed Substituents

1,2-Dichloro-3-(trifluoromethyl)benzene (CAS 54773-19-2)

  • Structural Difference : Combines chlorine and trifluoromethyl groups.
  • Impact : The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the ring against nucleophilic attacks. This compound is used in high-performance polymer synthesis, whereas this compound is more suited for fine chemical production .

1-Chloro-4-(trifluoromethyl)benzene (CAS 98-56-6)

  • Structural Difference : Single chlorine and trifluoromethyl substituents.
  • Impact : Simpler substitution pattern reduces steric effects but limits regioselectivity in further functionalization. Toxicity studies indicate lower acute toxicity (LD₅₀ >2000 mg/kg) compared to multi-fluorinated compounds .

Biological Activity

1,2,4-Trifluoro-3-methylbenzene, also known as 1,2,4-trifluorotoluene , is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties. The trifluoromethyl group enhances the compound's biological activity and reactivity, making it a valuable building block in drug discovery and development. This article explores the biological activity of this compound, highlighting its potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms and a methyl group attached to a benzene ring. This specific arrangement contributes to its unique chemical properties:

  • Molecular Formula : C7_7H4_4F3_3
  • Molecular Weight : 162.1 g/mol
  • Boiling Point : Approximately 90 °C
  • Solubility : Moderately soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Reactivity : The trifluoromethyl group enhances electrophilicity, allowing the compound to participate in nucleophilic substitutions and cross-coupling reactions.
  • Biochemical Pathways : It plays a role in forming carbon-carbon bonds during organic synthesis, facilitating the creation of more complex molecules that may exhibit enhanced biological properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. For instance:

  • In Vitro Studies : In studies involving human breast cancer MCF-7 cells, derivatives of this compound showed strong growth inhibitory effects. The compound's structural modifications can lead to variations in potency against cancer cell lines .
CompoundCell LineGI50 (nM)
1aMCF-727
1fMCF-76.75

The growth inhibition was attributed to the compound's interaction with cellular targets involved in proliferation pathways.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Its derivatives have shown promise against various bacterial strains:

  • Study Findings : Compounds structurally similar to this compound have demonstrated moderate antibacterial activity against Gram-positive bacteria.
Bacterial StrainEC50 (µM)
Staphylococcus aureus15.2
Escherichia coli22.8

These findings suggest potential applications in developing new antibiotics.

Applications in Drug Discovery

The trifluoromethyl group is known for enhancing the pharmacokinetic properties of drug candidates. Its incorporation into drug molecules can improve:

  • Bioavailability : The presence of fluorine can enhance metabolic stability.
  • Target Affinity : Fluorinated compounds often exhibit increased binding affinity for biological targets due to their unique electronic properties.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing analogs of natural products using this compound as a starting material demonstrated enhanced anticancer activity through structural modifications. The methyl scanning approach revealed that certain analogs exhibited up to four times greater potency than their parent compounds against MCF-7 cells .

Case Study 2: Antimicrobial Development

Another investigation evaluated the antibacterial potential of derivatives based on this compound. The study highlighted a specific derivative that showed selective toxicity towards cancer cells while maintaining lower toxicity against normal fibroblasts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4-Trifluoro-3-methylbenzene in laboratory settings?

  • Methodology : Direct fluorination of toluene derivatives using halogen exchange (Halex) reactions or catalytic cross-coupling (e.g., Suzuki-Miyaura) with fluorinated boronic acids. For regioselective fluorination, electrophilic substitution with fluorine donors (e.g., Selectfluor®) under controlled temperature (0–6°C) ensures minimal byproducts .
  • Key Data :

ParameterValueSource
Molecular FormulaC₇H₅F₃
Boiling Point~176°C (analogous to 1,2,3-trimethylbenzene)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹⁹F NMR : Identifies fluorine substitution patterns and electronic environments (δ ~ -60 to -110 ppm for aromatic fluorines) .
  • GC-MS : Validates purity and detects trace impurities (e.g., chlorinated byproducts) using fragmentation patterns .
  • IR Spectroscopy : Confirms C-F stretching vibrations (1000–1300 cm⁻¹) and methyl group presence (~2900 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in electrophilic substitution reactions?

  • Methodology :

  • Steric and Electronic Analysis : Fluorine’s strong electron-withdrawing effect deactivates the benzene ring, directing electrophiles to the meta position relative to the methyl group. Computational modeling (DFT) predicts partial charge distribution and reactive sites .
  • Contradiction Note : Discrepancies in regioselectivity may arise from solvent polarity or competing kinetic vs. thermodynamic pathways .

Q. What computational methods are used to predict the environmental persistence and toxicity of this compound?

  • Methodology :

  • QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation half-lives.
  • Molecular Dynamics (MD) : Simulates interactions with biological receptors (e.g., cytochrome P450 enzymes) to assess metabolic pathways .
    • Key Data :
ParameterValueSource
logP (Octanol-Water)~2.8 (estimated)
PRTR Classification1-290 (environmental hazard)

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethylbenzene derivatives?

  • Methodology :

  • Triangulation : Cross-validate data using multiple analytical techniques (e.g., HPLC for purity, elemental analysis for stoichiometry) .
  • Error Analysis : Identify deviations due to trace moisture (hydrolysis of intermediates) or incomplete halogen exchange .

Q. Methodological Best Practices

  • Experimental Design : Use inert atmospheres (N₂/Ar) to prevent oxidation during fluorination .
  • Data Validation : Employ internal standards (e.g., deuterated analogs) in GC-MS to improve reliability .
  • Computational Calibration : Benchmark DFT calculations against experimental crystallographic or spectroscopic data .

Properties

IUPAC Name

1,2,4-trifluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXRWIKZIXEYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562615
Record name 1,2,4-Trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119916-25-5
Record name 1,2,4-Trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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